![molecular formula C16H14ClNO3S B5765624 4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid, commonly known as CBTA, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). CBTA is a potential candidate for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties.
Mécanisme D'action
CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is induced during the inflammatory response and is responsible for the production of prostaglandins, which cause inflammation and pain. By inhibiting COX-2 activity, CBTA reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects
CBTA has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. CBTA has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CBTA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, CBTA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on CBTA. One area of interest is the development of CBTA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of CBTA in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the long-term safety and efficacy of CBTA in humans.
Conclusion
In conclusion, CBTA is a promising compound for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties. The synthesis method of CBTA is relatively simple, and it has been extensively studied for its scientific research application. CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. CBTA has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on CBTA, including the development of CBTA derivatives with improved solubility and bioavailability, investigation of its potential use in the treatment of other inflammatory diseases, and further research on its long-term safety and efficacy in humans.
Méthodes De Synthèse
CBTA can be synthesized by the reaction of 4-aminobenzoic acid with 2-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained by purification through recrystallization or chromatography.
Applications De Recherche Scientifique
CBTA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to reduced inflammation and pain. CBTA has also been found to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Propriétés
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-14-4-2-1-3-12(14)9-22-10-15(19)18-13-7-5-11(6-8-13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTRGYXWTBOEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.